molecular formula C23H17NO B12898646 1,2-Diphenyl-2-(quinolin-3-yl)ethan-1-one CAS No. 918648-57-4

1,2-Diphenyl-2-(quinolin-3-yl)ethan-1-one

Cat. No.: B12898646
CAS No.: 918648-57-4
M. Wt: 323.4 g/mol
InChI Key: NVUSMKJPQIFUGM-UHFFFAOYSA-N
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Description

1,2-DIPHENYL-2-(QUINOLIN-3-YL)ETHANONE is a complex organic compound that features a quinoline moiety attached to a diphenyl ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-DIPHENYL-2-(QUINOLIN-3-YL)ETHANONE typically involves the condensation of quinoline derivatives with benzophenone derivatives. One common method includes the use of Friedel-Crafts acylation, where quinoline is reacted with benzophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,2-DIPHENYL-2-(QUINOLIN-3-YL)ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: Quinoline carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

1,2-DIPHENYL-2-(QUINOLIN-3-YL)ETHANONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-DIPHENYL-2-(QUINOLIN-3-YL)ETHANONE involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. For instance, its antimicrobial activity could be attributed to the inhibition of bacterial DNA gyrase, while its anticancer properties might involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    Quinoline: A simpler analog with a wide range of biological activities.

    Benzophenone: A structural analog used in organic synthesis and as a UV blocker.

    Chalcones: Compounds with a similar backbone, known for their diverse pharmacological properties.

Uniqueness: 1,2-DIPHENYL-2-(QUINOLIN-3-YL)ETHANONE stands out due to its combined structural features of quinoline and diphenyl ethanone, which confer unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in both research and industrial contexts .

Properties

CAS No.

918648-57-4

Molecular Formula

C23H17NO

Molecular Weight

323.4 g/mol

IUPAC Name

1,2-diphenyl-2-quinolin-3-ylethanone

InChI

InChI=1S/C23H17NO/c25-23(18-11-5-2-6-12-18)22(17-9-3-1-4-10-17)20-15-19-13-7-8-14-21(19)24-16-20/h1-16,22H

InChI Key

NVUSMKJPQIFUGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4

Origin of Product

United States

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